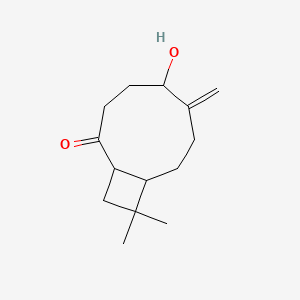
Isokobusone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isokobusone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Isokobusone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isokobusone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, isokobusone can be found in root vegetables. This makes isokobusone a potential biomarker for the consumption of this food product.
5-hydroxy-11,11-dimethyl-4-methylene-8-bicyclo[7.2.0]undecanone is an organic hydroxy compound.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Extraction
Isokobusone, a caryophyllane-type norsesquiterpenoid, was identified from the gorgonian coral Rumphella antipathies. The structure of isokobusone was established using spectroscopic evidence, particularly from 1D and 2D NMR experiments (Chuang et al., 2007).
Biological Activity and Health Benefits
Isokobusone, along with carapin and santonin, was found to activate both pregnane X receptor (PXR) and constitutive androstane receptor (CAR). This activation induced the expression of drug-metabolizing enzymes in primary human and mouse hepatocytes. Furthermore, activation of PXR by these compounds inhibited the expression of inflammatory mediators in response to lipopolysaccharide (LPS), suggesting their role in inflammation and drug metabolism modulation (Kittayaruksakul et al., 2013).
Methodological Considerations in Soy Research
While not directly about isokobusone, the NIH sponsored a workshop that provided guidance for soy protein/isoflavone human research. This workshop discussed methods to ensure the quality of soy studies, which is pertinent for research on isokobusone given its presence in certain soy products (Klein et al., 2010).
Ecotoxicological Impact
In a study examining the ecotoxicological effects of 1,4-naphthoquinone, a compound with some similarities to isokobusone, researchers found toxicity for various test species, indicating the importance of understanding the environmental impact of such compounds (Chelinho et al., 2017).
Eigenschaften
CAS-Nummer |
24173-72-6 |
|---|---|
Produktname |
Isokobusone |
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
InChI-Schlüssel |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
Kanonische SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108-109°C |
Andere CAS-Nummern |
24173-72-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
isokobusone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



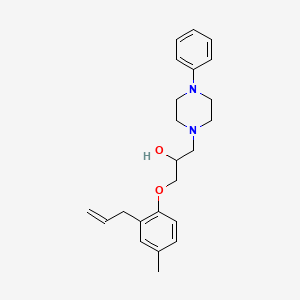
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)
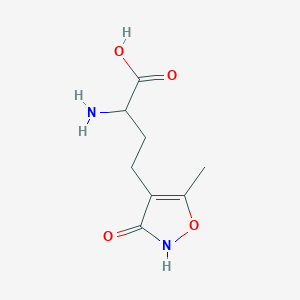
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
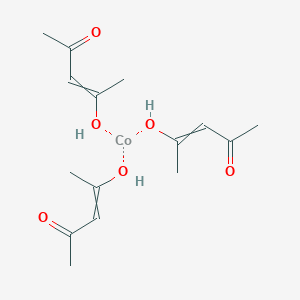
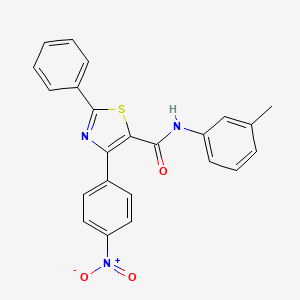
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
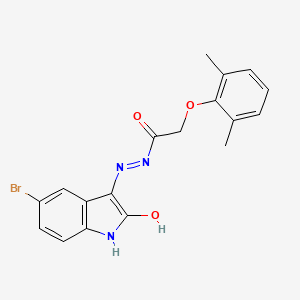
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)